molecular formula C28H34N6O4 B10841418 2,7-Bis[3-(piperazino)propionamido]anthraquinone

2,7-Bis[3-(piperazino)propionamido]anthraquinone

Cat. No.: B10841418
M. Wt: 518.6 g/mol
InChI Key: NXAKQSOMJQXBST-UHFFFAOYSA-N
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Description

2,7-Bis[3-(piperazino)propionamido]anthraquinone is a synthetic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[3-(piperazino)propionamido]anthraquinone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[3-(piperazino)propionamido]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

    Substitution: The piperazino groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various amines and nucleophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different biological activities.

Scientific Research Applications

2,7-Bis[3-(piperazino)propionamido]anthraquinone has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,7-Bis[3-(piperazino)propionamido]anthraquinone involves the inhibition of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. By inhibiting telomerase, the compound induces telomere shortening, leading to cell senescence and apoptosis. Additionally, it can intercalate into DNA, disrupting the replication process and further promoting cell death .

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: An anthracycline antibiotic used in cancer treatment.

    Mitoxantrone: An anthraquinone derivative with anticancer properties.

    Daunorubicin: Another anthracycline used in chemotherapy.

Uniqueness

2,7-Bis[3-(piperazino)propionamido]anthraquinone is unique due to its dual functional groups (piperazino and anthraquinone), which enhance its ability to interact with biological targets. Its specific inhibition of telomerase sets it apart from other anthraquinone derivatives, making it a promising candidate for further research in cancer therapy .

Properties

Molecular Formula

C28H34N6O4

Molecular Weight

518.6 g/mol

IUPAC Name

N-[9,10-dioxo-7-(3-piperazin-1-ylpropanoylamino)anthracen-2-yl]-3-piperazin-1-ylpropanamide

InChI

InChI=1S/C28H34N6O4/c35-25(5-11-33-13-7-29-8-14-33)31-19-1-3-21-23(17-19)28(38)24-18-20(2-4-22(24)27(21)37)32-26(36)6-12-34-15-9-30-10-16-34/h1-4,17-18,29-30H,5-16H2,(H,31,35)(H,32,36)

InChI Key

NXAKQSOMJQXBST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CCN5CCNCC5

Origin of Product

United States

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